molecular formula C33H37Cl2N5O4 B1666973 2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid CAS No. 142023-57-2

2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid

Cat. No. B1666973
M. Wt: 638.6 g/mol
InChI Key: ZHWGRXBJGUEATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BIBS-222 is a novel nonpeptide angiotensin II (Ang II) receptor antagonist. BIBS 222 appears to be an effective antihypertensive in the model of the renal hypertensive rat.

Scientific Research Applications

Inhibitory Effects on Viral Infections

Research indicates that certain benzimidazole derivatives, similar to the compound , have shown potential as antiviral agents. For instance, enviroxime, structurally related to the given compound, has demonstrated significant antiviral activity against rhinoviruses in vitro and in human subjects. Clinical trials revealed its potential in reducing symptoms of rhinovirus infection, such as rhinorrhoea, when administered intranasally (Phillpotts et al., 1981). Similarly, another study on enviroxime highlighted its therapeutic effect against human rhinovirus, indicating its potential in reducing clinical evidence of infection (Phillpotts et al., 1983).

Metabolic and Disposition Studies

Extensive research has been conducted on the metabolism and disposition of various compounds structurally similar to the benzimidazole . For example, studies on SB-649868, an orexin 1 and 2 receptor antagonist, demonstrated its metabolism, excretion pathways, and the formation of specific metabolites in humans, providing insights into the drug's pharmacokinetics and metabolism (Renzulli et al., 2011).

Studies on Carcinogenicity and Mutagenicity

There's significant research focusing on the carcinogenic and mutagenic properties of heterocyclic amines, which share structural similarities with the compound . Studies have explored the presence of these amines in cooked foods and their potential carcinogenic effects in humans and experimental animals, offering insights into the risks associated with dietary exposure to these compounds (Wakabayashi et al., 1993). Another study discussed the human exposure to carcinogenic heterocyclic amines and their mutational fingerprints in experimental animals, shedding light on the human exposure levels and the potential health risks associated with these compounds (Nagao et al., 1996).

properties

CAS RN

142023-57-2

Product Name

2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid

Molecular Formula

C33H37Cl2N5O4

Molecular Weight

638.6 g/mol

IUPAC Name

2-[[4-[[2-butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid

InChI

InChI=1S/C33H37Cl2N5O4/c1-4-6-8-18-39(33(44)36-3)23-14-17-26-27(19-23)40(28(38-26)9-7-5-2)20-21-10-12-22(13-11-21)37-31(41)29-24(34)15-16-25(35)30(29)32(42)43/h10-17,19H,4-9,18,20H2,1-3H3,(H,36,44)(H,37,41)(H,42,43)

InChI Key

ZHWGRXBJGUEATA-UHFFFAOYSA-N

SMILES

CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC

Canonical SMILES

CCCCCN(C1=CC2=C(C=C1)N=C(N2CC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4C(=O)O)Cl)Cl)CCCC)C(=O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-n-butyl-1-(4-(6-carboxy-2,5-dichlorobenzoylamino)benzyl)-6-N-(methylaminocarbonyl)-n-pentylaminobenzimidazole
BIBS 222
BIBS-222

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 2
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 3
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid

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